Tipepidine hibenzate

Catalog No.
S634673
CAS No.
31139-87-4
M.F
C29H27NO4S2
M. Wt
517.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tipepidine hibenzate

CAS Number

31139-87-4

Product Name

Tipepidine hibenzate

IUPAC Name

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;2-(4-hydroxybenzoyl)benzoic acid

Molecular Formula

C29H27NO4S2

Molecular Weight

517.7 g/mol

InChI

InChI=1S/C15H17NS2.C14H10O4/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1-8,15H,(H,17,18)

InChI Key

KEEAAKGKVVTPOM-UHFFFAOYSA-N

SMILES

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O

Synonyms

tipepidine, tipepidine citrate (1:1), tipepidine hibenzate, tipepidine ibenzato

Canonical SMILES

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O

Tipepidine hibenzate is a member of benzophenones.

Tipepidine hibenzate is a synthetic, non-narcotic antitussive and expectorant of the thiambutene class, widely utilized as an active pharmaceutical ingredient (API) in respiratory medicine. Beyond its established utility in cough suppression, it is increasingly procured for neurological research due to its action as a selective G-protein-coupled inwardly-rectifying potassium (GIRK) channel inhibitor. From a materials formulation perspective, the hibenzate salt is a white to light-yellow crystalline powder that is practically insoluble in water. This specific physicochemical profile—distinct from other salt forms—makes it a critical precursor for specialized solid and liquid suspension dosage forms where taste-masking, palatability, and solid-state stability are paramount for commercial viability [1].

Substituting tipepidine hibenzate with its closest in-class alternative, tipepidine citrate, fundamentally alters formulation viability and manufacturing costs. While both salts deliver the same active piperidine moiety, the citrate salt is highly water-soluble and imparts a distinctly bitter taste, requiring complex, costly polymer coatings for pediatric compliance. In contrast, the hibenzate salt is inherently tasteless due to its near-zero aqueous solubility at neutral pH, allowing for direct integration into orally disintegrating tablets (ODTs) and dry syrups without advanced microencapsulation[1]. Furthermore, attempting to substitute tipepidine with generic antitussives like dextromethorphan removes the specific GIRK-inhibitory mechanism entirely, nullifying its value for buyers sourcing APIs for ADHD or treatment-resistant depression repurposing pipelines [2].

Inherent Taste-Masking via Aqueous Insolubility

The selection between tipepidine salts is primarily driven by their dissolution profiles in the oral cavity. Tipepidine hibenzate is classified as 'very slightly soluble' in water and is officially documented in pharmacopeial monographs as odorless and tasteless. In direct contrast, tipepidine citrate exhibits higher aqueous solubility and a pronounced bitter taste[1]. Because the hibenzate salt does not dissolve in saliva, it fails to interact with bitter taste receptors, eliminating the need for advanced microencapsulation during the manufacture of pediatric dry syrups.

Evidence DimensionSensory profile and aqueous solubility
Target Compound DataTipepidine hibenzate (Very slightly soluble in water; strictly tasteless)
Comparator Or BaselineTipepidine citrate (Soluble in water; highly bitter)
Quantified DifferenceHibenzate eliminates bitterness via insolubility, bypassing gustatory receptors entirely.
ConditionsStandard organoleptic and solubility testing per Japanese Pharmacopoeia monographs.

Eliminates the requirement for expensive taste-masking excipients and complex coating processes in pediatric formulation procurement.

Pharmacological Differentiation via GIRK Channel Inhibition

For research procurement targeting novel psychiatric pathways, tipepidine hibenzate offers a mechanism entirely distinct from traditional monoamine reuptake inhibitors or NMDA antagonists (like dextromethorphan). Tipepidine reversibly inhibits dopamine D2-receptor–mediated GIRK currents with an IC50 of approximately 7.0 µM. Unlike classical psychostimulants (e.g., methylphenidate), this GIRK blockade elevates extracellular dopamine in the nucleus accumbens without inducing locomotor sensitization or methamphetamine-like behavioral profiles [1].

Evidence DimensionMechanism of dopamine modulation and behavioral sensitization
Target Compound DataTipepidine hibenzate (GIRK inhibitor, IC50 ≈ 7.0 µM; no locomotor sensitization)
Comparator Or BaselineTraditional psychostimulants / Dextromethorphan (DAT inhibition / NMDA antagonism; high sensitization/abuse potential)
Quantified DifferenceTipepidine achieves dopamine elevation without the controlled-substance liability of direct stimulants or dissociatives.
ConditionsIn vitro patch-clamp on VTA dopamine neurons and in vivo rodent behavioral models.

Enables the development of ADHD and depression therapies without the regulatory burdens and side effects of Schedule II stimulants.

Thermal Stability and Solid-State Processing Window

The thermal properties of an API dictate its compatibility with high-shear milling and tableting processes. Tipepidine hibenzate exhibits a highly stable crystalline structure with a melting point range of 187–190 °C . This high thermal threshold prevents API degradation or polymorphic shifts during the heat-generating steps of dry granulation or direct compression, providing a superior manufacturability profile compared to lower-melting free-base piperidine derivatives.

Evidence DimensionMelting point and thermal processing stability
Target Compound DataTipepidine hibenzate (187–190 °C)
Comparator Or BaselineStandard piperidine free bases (Often liquid at room temperature or <100 °C melting points)
Quantified DifferenceHibenzate salt provides a >80 °C higher thermal safety margin for mechanical processing.
ConditionsStandard melting point apparatus / physical property characterization.

Ensures API integrity and prevents sticking/picking during high-speed commercial tableting operations.

Stoichiometric Dose Translation Efficiency

When transitioning a formulation from the citrate to the hibenzate salt to improve palatability, buyers must account for molecular weight differences. Tipepidine hibenzate (MW 517.66) delivers the exact same active moiety as the citrate salt. Specifically, 22.2 mg of tipepidine hibenzate is stoichiometrically equivalent to 20 mg of tipepidine citrate [1]. This precise equivalency allows formulators to seamlessly update legacy citrate-based recipes to the superior hibenzate physical form without altering the established clinical pharmacokinetic targets.

Evidence DimensionActive moiety mass equivalency
Target Compound DataTipepidine hibenzate (22.2 mg required for standard dose)
Comparator Or BaselineTipepidine citrate (20.0 mg required for standard dose)
Quantified DifferenceA 2.2 mg mass adjustment perfectly translates the clinical dose while upgrading the physical handling properties.
ConditionsStandard pharmaceutical dose calculation based on salt molecular weights.

Allows seamless regulatory and formulation translation when upgrading a product line to a taste-masked salt form.

Pediatric Orally Disintegrating Tablets (ODTs) and Dry Syrups

Tipepidine hibenzate is the definitive choice for pediatric respiratory formulations because its near-zero aqueous solubility and high melting point (187-190 °C) naturally mask the bitter taste of the active moiety while withstanding the mechanical stress of ODT tableting [1].

Psychiatric Repurposing Pipelines (ADHD and Depression)

As a potent GIRK channel inhibitor (IC50 ~ 7.0 µM), this compound is ideal for clinical research and API procurement targeting monoamine modulation without the locomotor sensitization and abuse liabilities associated with traditional psychostimulants .

High-Shear Solid Dosage Manufacturing

The compound's robust thermal stability profile makes it a preferred precursor for high-speed commercial manufacturing workflows, where lower-melting-point alternatives would degrade or cause equipment fouling during milling and compression .

UNII

78578GFU8W

Wikipedia

Tipepidine hibenzate

Dates

Last modified: 08-15-2023

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